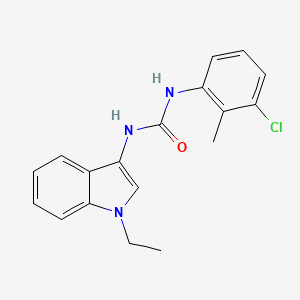

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

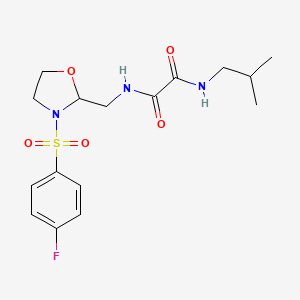

“2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide” is a chemical compound . It is part of a series of novel compounds that have been designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a nucleophilic substitution between 2-oxoindoline derivatives and ethyl chloroacetate . The most potent compound in the series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested .Molecular Structure Analysis

The molecular structure of these compounds is based on the 2-oxoindoline scaffold . This scaffold is a key component in a variety of biologically active compounds and pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and amidation . The reactions are carried out under controlled conditions to ensure the formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . For example, the presence of the 2-oxoindoline scaffold contributes to their cytotoxic activity .Aplicaciones Científicas De Investigación

Crystal Structures and Synthesis Techniques

The study by Reis et al. (2013) presents detailed crystallographic analyses of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, showcasing their crystallization behaviors and structural conformations (Reis et al., 2013). Proença and Costa (2008) discuss an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting advancements in green chemistry (Proença & Costa, 2008).

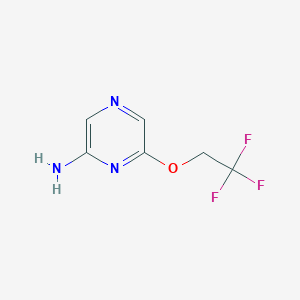

Pharmacological Applications

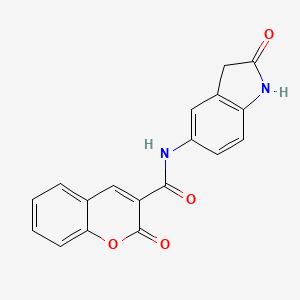

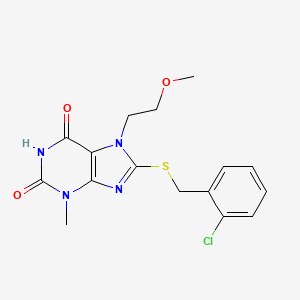

Azab et al. (2017) explore the antimicrobial potential of chromene derivatives, indicating that these compounds exhibit significant antimicrobial activities (Azab et al., 2017). The study by Devale et al. (2017) identifies novel dihydropyrimidinone-isatin hybrids, including 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives, as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).

Material Properties

Nechifor (2009) investigates aromatic polyamides with coumarin chromophores for their thermal and solubility properties, presenting a novel monomer synthesis that includes 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide derivatives (Nechifor, 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGRDMGZAGBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)

![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)

![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)